N-[(2-ethoxyphenyl)methylidene]hydroxylamine
Overview
Description
“N-[(2-ethoxyphenyl)methylidene]hydroxylamine” is an organic compound with the molecular formula C9H11NO2 . It is also known as 2-ethoxybenzaldehyde oxime . The compound has a molecular weight of 165.19 .
Molecular Structure Analysis
The InChI code for “N-[(2-ethoxyphenyl)methylidene]hydroxylamine” is 1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-6H,2,7H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(2-ethoxyphenyl)methylidene]hydroxylamine” is a powder at room temperature .Scientific Research Applications
Chemical Synthesis
“N-[(2-ethoxyphenyl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 352220-16-7 . It’s used in chemical synthesis due to its unique structure and reactivity .
Inhibitors in Cancer Research
Hydroxylamine analogues, which include “N-[(2-ethoxyphenyl)methylidene]hydroxylamine”, have been identified as selective inhibitors of MARK4/Par-1d, which can cause cancer cell death through apoptosis . This makes them valuable in cancer research.
Antibacterial Activities
Antipyrine derivatives, which are structurally similar to “N-[(2-ethoxyphenyl)methylidene]hydroxylamine”, have been studied for their antibacterial activities . It’s possible that “N-[(2-ethoxyphenyl)methylidene]hydroxylamine” could also have similar applications.
Biological Activities
Compounds similar to “N-[(2-ethoxyphenyl)methylidene]hydroxylamine” have attracted attention for their interesting biological activities . This suggests potential applications in biological research and drug development.
Molecular Docking
“N-[(2-ethoxyphenyl)methylidene]hydroxylamine” and similar compounds could be used in molecular docking studies, which are important in drug discovery .
Kinase Selectivity Profiling
Compounds like “N-[(2-ethoxyphenyl)methylidene]hydroxylamine” can be used in kinase selectivity profiling, which is crucial in understanding cellular signaling pathways and developing targeted therapies .
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate that the compound can be harmful if swallowed or in contact with skin, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(NE)-N-[(2-ethoxyphenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRKOXBTHOWETA-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-ethoxyphenyl)methylidene]hydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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